Cas no 876310-02-0 ((E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide)

876310-02-0 structure
Nom du produit:(E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
(E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide Propriétés chimiques et physiques
Nom et identifiant
-
- (E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
- (E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimet...
- N-[4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-Butenamide
- N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
- 2-Butenamide, N-(4-((3-chloro-4-(2-pyridinylmethoxy)phenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)-4-(dimethylamino)-, (2E)-
- (E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
- NERATINIB [MI]
- CHEMBL180022
- PB-272
- (E)-4-Dimethylamino-but-2-enoic acid {4-[3-chloro-4-(pyridin-2-ylmethoxy)-phenylamino]-3-cyano-7-ethoxy-quinolin-6-yl}-amide
- SCHEMBL571763
- N1062
- CCG-270036
- 4-Dimethylamino-but-2-enoic acid {4-[3-chloro-4-(pyridin-2-ylmethoxy)-phenylamino]-3-cyano-7-ethoxy-quinolin-6-yl}-amide
- DB11828
- (2E)-N-[4-[[3-chloro-4-[(pyridin-2-yl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
- N-(4-(3-Chloro-4-(2-pyridinylmethoxy)anilino)-3-cyano-7-ethoxy-6-quinolyl)-4-(dimethylamino)-2-butenamide
- CHEBI:61397
- D08950
- NCGC00241101-09
- CDP-820
- DTXSID70220132
- BDBM50161957
- Neratinib
- BRD-K85606544-001-01-8
- NSC-800803
- NERATINIB [MART.]
- (2E)-N-[4-({3-chloro-4-[(pyridin-2-yl)methoxy]phenyl}amino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
- NSC800803
- UNII-JJH94R3PWB
- HKI 272
- (2E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
- WAY-179272
- NSC757439
- NSC-757439
- AC-25073
- JJH94R3PWB
- AS-16279
- 698387-09-6
- AKOS005146340
- HY-32721
- PB 272
- N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)butanamide
- Neratinib (HKI-272)
- (2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide
- AKOS025149637
- (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
- WAY-179272-B
- neratinibum
- NERATINIB (MART.)
- MFCD09752958
- Q6995920
- EN300-7386009
- Neratinib (USAN/INN)
- NERATINIB [INN]
- 698387-09-6 (free base)
- (2e)-n-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
- SCHEMBL571762
- BCP9000984
- Q-101402
- NS00069565
- HKI-272; PB272;;(2E)-N-[4-[[3-chloro-4-[(pyridin-2-yl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide;HKI-272
- BN164645
- NCGC00241101-01
- EX-A062
- HKI272
- 876310-02-0
- GTPL5686
- A25338
- Neratinib [USAN]
- HKI-272
- (2E)-N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
- Neratinib [USAN:INN]
- NERATINIB [WHO-DD]
- s2150
- NCGC00241101-03
- L10XE45
- BCPP000151
- DTXCID70142623
- AMY9255
- Nerlynx
- Neratinib- Bio-X
-
- Piscine à noyau: InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+
- La clé Inchi: JWNPDZNEKVCWMY-VQHVLOKHSA-N
- Sourire: CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C
Propriétés calculées
- Qualité précise: 556.1989665g/mol
- Masse isotopique unique: 556.1989665g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 11
- Complexité: 881
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.9
- Surface topologique des pôles: 112Ų
(E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide Littérature connexe
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
876310-02-0 ((E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide) Produits connexes
- 2248267-77-6(5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid)
- 1251082-22-0(4-(5-ethyl-1,2,4-oxadiazol-3-yl)methoxypiperidine)
- 1513425-00-7(1-(6-chloro-1-methyl-1H-indol-3-yl)propan-2-ol)
- 2171168-59-3(2-{4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid)
- 1260641-72-2(7-bromo-2-(tert-butoxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 58758-48-8(2-(2-propynyloxy)-1-naphthaldehyde)
- 1705938-71-1(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole)
- 1488410-76-9(2-Benzyloxetane-3-one)
- 2172033-81-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)butanoic acid)
- 1806281-47-9(Ethyl 6-cyano-3-hydroxy-2-nitrobenzoate)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

BIOOKE MICROELECTRONICS CO.,LTD
Membre gold
Fournisseur de Chine
Réactif

Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
